molecular formula C15H23N5S B14557294 Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- CAS No. 61689-71-2

Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)-

Cat. No.: B14557294
CAS No.: 61689-71-2
M. Wt: 305.4 g/mol
InChI Key: WUKZPBBWMKAQPN-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a carbothioamide group, a piperidinylmethyl group, and a pyrrolidinyl group

Properties

CAS No.

61689-71-2

Molecular Formula

C15H23N5S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(piperidin-1-ylmethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C15H23N5S/c21-15(17-12-19-6-2-1-3-7-19)13-10-16-11-14(18-13)20-8-4-5-9-20/h10-11H,1-9,12H2,(H,17,21)

InChI Key

WUKZPBBWMKAQPN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=S)C2=CN=CC(=N2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with appropriate amines and thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of pyrazine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxamide: Another pyrazine derivative with different substituents.

    Pyrazinecarbothioamide: Lacks the piperidinylmethyl and pyrrolidinyl groups.

Uniqueness

Pyrazinecarbothioamide, N-(1-piperidinylmethyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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